Dimethoxydi(naphthalen-1-yl)silane
Overview
Description
Dimethoxydi(naphthalen-1-yl)silane is an organosilicon compound with the molecular formula C22H20O2Si. It is characterized by the presence of two naphthyl groups and two methoxy groups attached to a silicon atom. This compound is known for its applications in various fields, including material science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxydi(naphthalen-1-yl)silane can be synthesized through the reaction of naphthalene with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
2C10H8+SiCl2(CH3)2+2Et3N→Si(C10H7)2(OCH3)2+2Et3NHCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and recrystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethoxydi(naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanols.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methanol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like sodium halides or primary amines.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed
Oxidation: Silanols and corresponding oxidized products.
Substitution: Silanes with different substituents.
Hydrolysis: Silanols and methanol.
Scientific Research Applications
Dimethoxydi(naphthalen-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its cross-linking properties.
Mechanism of Action
The mechanism of action of dimethoxydi(naphthalen-1-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for surface modification and polymerization reactions. The naphthyl groups provide hydrophobic characteristics, enhancing the compound’s stability and compatibility with organic materials.
Comparison with Similar Compounds
Similar Compounds
- Dimethoxydi(phenyl)silane
- Dimethoxydi(tolyl)silane
- Dimethoxydi(biphenyl)silane
Uniqueness
Dimethoxydi(naphthalen-1-yl)silane is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to phenyl or tolyl groups. These properties influence the compound’s reactivity and its applications in various fields.
Properties
IUPAC Name |
dimethoxy(dinaphthalen-1-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2Si/c1-23-25(24-2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHGKPLIBNATGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC2=CC=CC=C21)(C3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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